5-Ethoxy-10-Gingerol

Übersicht

Beschreibung

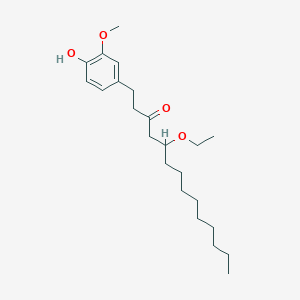

5-Ethoxy-10-Gingerol is a derivative of gingerol, a major bioactive component found in ginger (Zingiber officinale). This compound is characterized by its unique structure, which includes an ethoxy group at the fifth position and a hydroxy-methoxyphenyl group. It is known for its potential pharmacological activities and is a subject of interest in various scientific research fields .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Ethoxy-10-Gingerol beinhaltet typischerweise die Ethoxylierung von 10-Gingerol. Der Prozess beginnt mit der Extraktion von 10-Gingerol aus Ingwer, gefolgt von einer Reaktion mit Ethyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Ethoxylierung zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien, wobei die Reaktionsbedingungen streng kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Säulenchromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Ethoxy-10-Gingerol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können es in Alkohole umwandeln.

Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind gängige Reduktionsmittel.

Substitution: Halogenierungsmittel wie Thionylchlorid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound, wie Ketone, Alkohole und substituierte Phenylverbindungen .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Gingerol-Derivaten verwendet.

Biologie: Es wird auf seine potenziellen entzündungshemmenden und antioxidativen Eigenschaften untersucht.

Medizin: Die Forschung konzentriert sich auf seine potenziellen therapeutischen Wirkungen, einschließlich Antikrebs- und Antidiabetika-Aktivitäten.

Industrie: Es wird zur Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekularziele: Es zielt auf Rezeptoren wie den transienten Rezeptorpotenzial-Vanilloid-Typ 1 (TRPV1) und verschiedene Enzyme, die an Entzündungswegen beteiligt sind.

Beteiligte Signalwege: Es moduliert Signalwege, die mit Entzündungen, oxidativem Stress und Apoptose zusammenhängen. .

Ähnliche Verbindungen:

- 6-Gingerol

- 8-Gingerol

- 10-Gingerol

- 6-Shogaol

- 8-Shogaol

Vergleich: this compound ist aufgrund des Vorhandenseins der Ethoxygruppe einzigartig, die ihm besondere chemische Eigenschaften und biologische Aktivitäten verleiht. Im Vergleich zu anderen Gingerol-Derivaten kann es unterschiedliche pharmakokinetische Eigenschaften und Bioverfügbarkeit aufweisen, was es zu einer wertvollen Verbindung für spezifische therapeutische Anwendungen macht .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Anti-Cancer Activity

5-Ethoxy-10-gingerol exhibits significant anti-cancer properties, particularly against various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms:

- Mechanism of Action : It activates caspases (caspase-3, -8, and -9), which are critical for apoptosis. Additionally, it modulates the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2 .

Anti-Inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes:

- Cytokine Modulation : Research shows that this compound can reduce levels of inflammatory cytokines such as IL-6 and TNF-alpha while enhancing anti-inflammatory cytokines like IL-10 .

| Inflammatory Marker | Effect |

|---|---|

| IL-6 | Decreased |

| TNF-alpha | Decreased |

| IL-10 | Increased |

Metabolic Disease Management

This compound shows promise in managing metabolic diseases such as diabetes and obesity:

- Insulin Sensitivity : Studies indicate that it enhances insulin signaling pathways, which could be beneficial for type 2 diabetes management .

| Metabolic Condition | Effect |

|---|---|

| Type 2 Diabetes | Improved insulin sensitivity |

| Obesity | Reduced adipogenesis |

Immunomodulatory Effects

The immunomodulatory potential of this compound is significant:

- Immune Response Modulation : It has been shown to enhance the immune response by activating immune cells and modulating cytokine production, making it a candidate for treating autoimmune diseases .

Case Study 1: Cancer Treatment

In a controlled study involving breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in a marked reduction in cell viability, with an IC50 value of 12.1 μM. The study highlighted its potential as a natural therapeutic agent against breast cancer due to its specific binding affinity to COX-2, surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) in efficacy .

Case Study 2: Diabetes Management

A clinical trial assessing the effects of ginger-derived compounds on diabetic mice demonstrated that administration of this compound improved glucose tolerance and insulin sensitivity significantly compared to control groups. The findings suggest its utility in developing complementary therapies for diabetes management .

Wirkmechanismus

The mechanism of action of 5-Ethoxy-10-Gingerol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

- 6-Gingerol

- 8-Gingerol

- 10-Gingerol

- 6-Shogaol

- 8-Shogaol

Comparison: 5-Ethoxy-10-Gingerol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and biological activities. Compared to other gingerol derivatives, it may exhibit different pharmacokinetics and bioavailability, making it a valuable compound for specific therapeutic applications .

Biologische Aktivität

5-Ethoxy-10-gingerol is a derivative of 10-gingerol, a bioactive compound found in ginger (Zingiber officinale), known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the addition of an ethoxy group at the 5-position of the 10-gingerol molecule. The chemical structure contributes to its enhanced biological activities compared to its parent compound.

Anticancer Activity

Inhibition of Cancer Cell Proliferation

Research has demonstrated that 10-gingerol exhibits significant anticancer properties, which can be extrapolated to its ethoxy derivative. In studies involving breast cancer cell lines such as MDA-MB-231 and MCF-7, 10-gingerol was shown to inhibit cell proliferation through mechanisms that include:

- Cell Cycle Arrest : 10-Gingerol treatment resulted in G1 phase arrest by downregulating cyclin-dependent kinases (Cdks) and cyclins, preventing the transition to the S phase of the cell cycle .

- Inhibition of Cell Invasion : It was found to inhibit the invasion of cancer cells by suppressing matrix metalloproteinase (MMP) activity, particularly MMP-2 .

Table 1 summarizes key findings on the anticancer effects of gingerols:

Anti-inflammatory Activity

Mechanisms of Action

Gingerols, including this compound, have been shown to exert anti-inflammatory effects by modulating several signaling pathways:

- Inhibition of NF-kB and Akt Pathways : Gingerols inhibit the activation of NF-kB and Akt pathways, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines .

- Reduction in Prostaglandin E2 Production : Studies have demonstrated that gingerols significantly inhibit COX-2 expression and prostaglandin E2 production, contributing to their anti-inflammatory properties .

Neuroprotective Effects

Recent studies have indicated that gingerols possess neuroprotective properties. The lengthening of the alkyl chain in gingerols correlates with increased neuroprotective effects. For instance:

- Anti-neuroinflammatory Activity : The anti-neuroinflammatory capacity of gingerols enhances with alkyl chain length, with 10-gingerol showing superior activity compared to other derivatives .

Case Studies

Clinical Relevance

A recent study investigated the effects of ginger extracts rich in gingerols on patients with chronic inflammatory conditions. The results indicated significant reductions in inflammatory markers and improvements in patient-reported outcomes related to pain and mobility.

Eigenschaften

IUPAC Name |

5-ethoxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-4-6-7-8-9-10-11-12-21(27-5-2)18-20(24)15-13-19-14-16-22(25)23(17-19)26-3/h14,16-17,21,25H,4-13,15,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMWZRCCMNNCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.